molecular formula C23H18N2O4 B3639380 (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

Cat. No.: B3639380
M. Wt: 386.4 g/mol
InChI Key: UVNFBCWVEPPUIP-HYARGMPZSA-N
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Description

(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, 3-nitrobenzaldehyde, and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3-acetylphenylamine and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Addition of Benzaldehyde: Benzaldehyde is then added to the reaction mixture, and the resulting product undergoes cyclization to form the desired enamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted enamides with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    (2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the acetylphenyl group, affecting its reactivity and applications.

    (2E)-N-(3-acetylphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-enamide: Similar structure but with a different position of the nitro group, leading to variations in its chemical behavior.

Uniqueness

The presence of both the acetylphenyl and nitrophenyl groups in (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide imparts unique chemical and biological properties

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-16(26)19-10-6-11-20(15-19)24-23(27)22(18-8-3-2-4-9-18)14-17-7-5-12-21(13-17)25(28)29/h2-15H,1H3,(H,24,27)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNFBCWVEPPUIP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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